2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid involves several steps, typically starting with the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form an intermediate. This intermediate then undergoes further reactions, including sulfoxidation and esterification, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid include:
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid: Differing by the presence of a sulfanyl group instead of a sulfinyl group.
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}thio)acetic acid: Featuring a thio group instead of a sulfinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfinylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-20(19)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFTZOQBJKTCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)CC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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